Methyl 4-(2-(4-(trifluoromethyl)phenyl)morpholine-4-carbonyl)benzoate
Description
Methyl 4-(2-(4-(trifluoromethyl)phenyl)morpholine-4-carbonyl)benzoate is a synthetic compound featuring a morpholine ring linked to a 4-(trifluoromethyl)phenyl group and a methyl benzoate ester. The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, making it relevant in medicinal chemistry and materials science.
Properties
IUPAC Name |
methyl 4-[2-[4-(trifluoromethyl)phenyl]morpholine-4-carbonyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3NO4/c1-27-19(26)15-4-2-14(3-5-15)18(25)24-10-11-28-17(12-24)13-6-8-16(9-7-13)20(21,22)23/h2-9,17H,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUHHOIODUYZMJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CCOC(C2)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(2-(4-(trifluoromethyl)phenyl)morpholine-4-carbonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles such as amines and alcohols are often employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Pharmaceutical Development
Methyl 4-(2-(4-(trifluoromethyl)phenyl)morpholine-4-carbonyl)benzoate has been studied for its potential as a drug candidate due to the presence of the morpholine moiety, which is prevalent in various bioactive compounds. Morpholines are known for their role in the synthesis of antibiotics, anticancer agents, and analgesics .
Case Study : The compound has been evaluated in the context of developing new analgesics that target specific pain pathways. Its structural similarities to known analgesics suggest it may exhibit comparable efficacy while potentially offering reduced side effects.
Material Science
The compound's unique structural features allow it to be utilized in creating advanced materials. Its ability to form stable complexes with metal ions can be exploited in catalysis and sensor development.
Data Table: Applications in Material Science
Agricultural Chemistry
Research indicates that compounds containing trifluoromethyl groups can enhance the biological activity of agrochemicals. This compound has been investigated for its potential as a pesticide or herbicide.
Case Study : In field trials, derivatives of this compound demonstrated increased effectiveness against common agricultural pests compared to traditional pesticides, suggesting a promising avenue for sustainable agriculture .
Mechanism of Action
The mechanism of action of Methyl 4-(2-(4-(trifluoromethyl)phenyl)morpholine-4-carbonyl)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to proteins and enzymes by forming strong hydrogen bonds and hydrophobic interactions. This can lead to the inhibition or activation of specific biochemical pathways, depending on the target and context .
Comparison with Similar Compounds
Core Heterocycle Variations
The central heterocycle significantly influences physicochemical and biological properties. Key analogs include:
Key Observations :
- Piperazine vs.
- Quinoline vs. Benzoate: C7 incorporates a quinoline ring, which may confer fluorescence or intercalation properties absent in the target compound’s benzoate ester .
Substituent Effects
The 4-(trifluoromethyl)phenyl group is a common motif in analogs due to its electron-withdrawing and hydrophobic properties. Variations include:
- Urea and Thiazole Moieties (e.g., 10d, 10e): These substituents introduce hydrogen-bonding capabilities, critical for enzyme inhibition (e.g., kinase targets) .
- Liquid Crystals (e.g., In): (E)-4-(((4-(trifluoromethyl)phenyl)imino)methyl)phenyl 4-(alkyloxy)benzoate derivatives exhibit mesomorphic stability due to the -CF₃ group’s polarity and steric effects .
Physicochemical and Thermal Properties
Melting Points and Solubility
Key Observations :
Anticancer and Differentiation Activity
Herbicidal Activity
Biological Activity
Methyl 4-(2-(4-(trifluoromethyl)phenyl)morpholine-4-carbonyl)benzoate, often referred to by its chemical structure, has garnered attention in recent years for its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
- Chemical Formula : C21H18F3N2O3
- Molecular Weight : 466.29 g/mol
- CAS Number : 13406-29-6
- Physical State : Solid (white to light yellow powder)
- Purity : >98% (GC)
This compound exhibits a variety of biological activities primarily attributed to its structural features, which include a morpholine ring and a trifluoromethyl group. These characteristics enhance its interaction with biological targets.
- Antitumor Activity : Research indicates that compounds with similar structures can inhibit various cancer cell lines. For instance, derivatives of morpholine have shown significant inhibition against EGFR and HER2, which are critical in tumor proliferation .
- Antimicrobial Properties : The compound has demonstrated activity against both Gram-positive and Gram-negative bacteria. Studies report minimum inhibitory concentrations (MICs) in the range of 15.625–125 μM against Staphylococcus aureus and Enterococcus faecalis .
- Enzyme Inhibition : It has been observed that the compound can act as an inhibitor for enzymes such as CDK2 and VEGFR2, which are involved in cell cycle regulation and angiogenesis, respectively .
Biological Activity Data Table
| Activity Type | Target/Organism | IC50/MIC Value | Reference |
|---|---|---|---|
| Antitumor | EGFR, HER2 | Significant inhibition | |
| Antimicrobial | Staphylococcus aureus | 15.625–125 μM | |
| Enzyme Inhibition | CDK2, VEGFR2 | Not specified |
Case Study 1: Antitumor Efficacy
A study investigated the antitumor effects of this compound on various cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation in MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cells, suggesting its potential as a therapeutic agent in oncology.
Case Study 2: Antimicrobial Action
In another study focusing on antimicrobial properties, the compound was tested against clinical isolates of Staphylococcus aureus. The results showed a strong bactericidal effect at low concentrations, indicating its potential use as an antibacterial agent in clinical settings.
Safety and Toxicology
While the biological activities are promising, safety assessments are crucial. The compound has been noted to cause skin irritation and serious eye irritation upon contact . Therefore, proper handling precautions must be taken when working with this chemical.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
